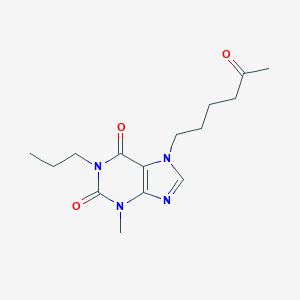

3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-7-(5-oxohexyl)-1-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWBBXYWLYSKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=CN2CCCCC(=O)C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512589 | |

| Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-58-5 | |

| Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Methyl 7 5 Oxohexyl 1 Propylxanthine

Chemical Synthesis Approaches to 3-Methyl-7-(5-oxohexyl)-1-propylxanthine

General Synthetic Routes and Conditions

The synthesis of this compound can be achieved through a multi-step process. One method involves the reaction of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with an n-propyl halide. This reaction is conducted in the presence of calcium carbonate within a dimethylformamide solvent at temperatures ranging from 60 to 150°C. Following the completion of this step, the dimethylformamide is removed. The remaining residue is then dissolved in an aqueous solution containing an alkaline carbonate or hydroxide. This solution is subsequently reacted with a 5-oxoalkyl halide in the presence of an interfacial transfer catalyst and an aromatic or chlorinated hydrocarbon. This final step is carried out at a temperature between 30 and 120°C to yield the target compound. google.com

Derivatization from Precursor Xanthine (B1682287) Structures

Xanthine and its derivatives serve as versatile starting materials for the synthesis of more complex structures, including this compound. uniroma1.it The diverse functionalization possibilities at the N1, N3, N7, and C8 positions of the xanthine scaffold allow for targeted structural modifications. uniroma1.it

A general strategy for derivatization involves the N-alkylation of a precursor xanthine. uniroma1.it For instance, the reaction of a xanthine derivative with an appropriate alkylating agent can introduce the desired substituent. The synthesis of related compounds, such as 1,3-dimethyl-7-benzyl-9-ethylxanthinium tosylate, has been achieved by heating 1,3-dimethyl-7-benzylxanthine with ethyl tosylate at 150°C. mdpi.com This demonstrates a feasible route for introducing alkyl groups to the xanthine core.

Preparation of Related Alkylated Xanthine Derivatives

The synthesis of various alkylated xanthine derivatives provides insight into the methodologies applicable to the production of this compound. A common approach is the N-alkylation of the xanthine scaffold. uniroma1.it For example, the ethylation of xanthine derivatives like 1,3,7-trimethylxanthine and 1,3-dimethyl-7-benzylxanthine at the N9 position can be readily accomplished using ethyl tosylate or diethyl sulfate (B86663). mdpi.com

In a typical procedure, heating a xanthine derivative with the alkylating agent, such as ethyl tosylate, at elevated temperatures (e.g., 150°C) can lead to the formation of the corresponding xanthinium salt in high yields. mdpi.com The reaction conditions for a similar alkylation using diethyl sulfate might involve heating to 130°C. mdpi.com These methods highlight the general applicability of N-alkylation for preparing a variety of xanthine derivatives with different substituents at various positions.

Biocatalytic and Stereoselective Synthesis of 3-Methyl-1-(5-hydroxyhexyl)-7-propylxanthine (Metabolite)

The synthesis of the metabolite 3-Methyl-1-(5-hydroxyhexyl)-7-propylxanthine can be achieved through reduction of the corresponding 5-oxo compound.

Enantioselective Bioreduction Using Microorganisms (e.g., Yeasts)

Biocatalytic methods offer a pathway for the enantioselective synthesis of chiral molecules. While specific studies on the bioreduction of this compound using yeasts are not detailed in the provided results, the general principle of using microorganisms for stereoselective reductions is well-established. For instance, ketoreductases (KREDs) are enzymes that can be used in biocatalytic processes to reduce ketones to chiral alcohols. google.com These reactions often utilize a cofactor such as NADPH and can be run in aqueous buffer systems, sometimes with co-solvents. google.com The pH of the reaction is typically controlled to maintain optimal enzyme activity. google.com This approach allows for the production of a specific enantiomer of the corresponding alcohol.

Racemic Reduction Methods (e.g., Sodium Borohydride)

For the non-stereoselective synthesis of 3-Methyl-1-(5-hydroxyhexyl)-7-propylxanthine, standard chemical reducing agents can be employed. Sodium borohydride (B1222165) is a common reagent used for the reduction of ketones to alcohols. This method would result in a racemic mixture of the (R)- and (S)-enantiomers of the hydroxyhexyl metabolite. While direct experimental details for this specific reduction are not available in the search results, the reduction of a ketone with sodium borohydride is a fundamental and widely used transformation in organic synthesis.

Advanced Chemical Derivatization for Research Applications

The derivatization of the xanthine core, and specifically of compounds like this compound, is a key area of research for developing highly specific and potent molecules for therapeutic and diagnostic purposes. Advanced strategies focus on modifying the xanthine scaffold to enhance properties such as receptor affinity, selectivity, and suitability for imaging techniques.

N-Alkylation Strategies for Xanthine Core Modification

N-alkylation is a fundamental strategy for modifying the xanthine core, significantly influencing the pharmacological profile of the resulting derivatives. nih.gov One of the most critical structural modifications of xanthines for achieving high affinity and selectivity, particularly for adenosine (B11128) receptors, is the introduction of alkyl groups at the N1 and N3 nitrogen atoms. nih.gov Research has shown that ethyl or propyl substitutions at the N1 position yield promising results. nih.gov

Further alkylation at the N9 position of the xanthine ring system is another advanced method, though it often requires more forceful conditions. nih.govresearchgate.net Traditional methods for N9-alkylation, such as using methyl iodide, may necessitate high temperatures, high pressure, and a large excess of the alkylating agent. nih.govresearchgate.net To circumvent these challenges, more efficient reagents have been employed. For instance, agents like ethyl tosylate or diethyl sulfate can readily ethylate the N9 position of various xanthine derivatives, including those with benzyl (B1604629) groups at the N7 position. nih.gov This approach leads to the formation of xanthinium salts, which can serve as precursors for N-heterocyclic carbene (NHC) complexes, expanding the utility of these modified xanthines in organometallic chemistry and catalysis. nih.govresearchgate.net Another technology-driven approach involves using a Q-tube® for the alkylation of N-H-containing heterocycles in water, presenting a greener alternative. mdpi.com This method has been successfully applied to introduce propyl and benzyl groups onto the xanthine scaffold. mdpi.com

Summary of N-Alkylation Strategies for Xanthine Derivatives

| Position | Alkylating Agent | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| N1 | Alkyl Halides | Standard alkylation | Propyl/ethyl groups enhance adenosine receptor affinity. | nih.gov |

| N9 | Ethyl Tosylate / Diethyl Sulfate | Heating to 130 °C | Facile and efficient ethylation, forming xanthinium salts. | nih.gov |

| N7 | Propyl Iodide / Benzyl Bromide | Q-tube® reactor, water solvent | Clean and efficient synthesis with moderate to good yields. | mdpi.com |

| N9 | Methyl Iodide | Refluxing DMF or closed vessel | Requires forcing conditions and large excess of reagent. | nih.govresearchgate.net |

Synthesis of Fluorinated Analogs for Receptor Binding Studies

The development of fluorinated analogs of xanthine derivatives is a sophisticated strategy aimed at creating tools for noninvasive molecular imaging, such as Positron Emission Tomography (PET). nih.govnih.govresearchgate.net Fluorine-18 (B77423) is a commonly used positron-emitting radionuclide for PET imaging. nih.gov The synthesis of fluorinated xanthines often starts from a highly potent and selective lead compound. For example, the xanthine derivative PSB-603 has been used as a template for developing new ligands for the adenosine A2B receptor, a target in cancer therapy. nih.govnih.govresearchgate.net

Although potent, initial studies with radiolabeled PSB-603 showed poor uptake in the brain, necessitating structural modifications to improve its ability to cross the blood-brain barrier. nih.govnih.govresearchgate.net The synthetic strategy involves introducing fluorine-containing moieties to the lead structure. In one study, two novel fluorinated derivatives were synthesized: one bearing a 2-fluoropyridine (B1216828) moiety and another with a 4-fluoro-piperidine group. nih.govnih.govresearchgate.net The synthesis involved reacting the chlorinated xanthine precursor with the respective fluorinated amine (2-fluoropyridine-4-amine or 4-fluoropiperidine) in DMF at high temperatures. nih.govresearchgate.net These new compounds were then evaluated for their binding affinity to the four adenosine receptor subtypes. nih.govnih.govresearchgate.net

Receptor Binding Affinity of Fluorinated Xanthine Analogs

| Compound | Fluorinated Moiety | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Derivative 5 | 2-Fluoropyridine | Adenosine A2B | 9.97 ± 0.86 nM | nih.govnih.govresearchgate.net |

| Derivative 6 | 4-Fluoropiperidine | Adenosine A2B | 12.3 ± 3.6 nM | nih.govnih.govresearchgate.net |

The results confirmed that both novel fluorinated compounds retained high affinity for the adenosine A2B receptor, demonstrating the viability of this derivatization strategy for developing potential PET imaging agents. nih.govnih.govresearchgate.net

Xanthine-Dopamine Hybrid Molecule Synthesis

Creating hybrid molecules that combine two or more pharmacophores into a single chemical entity is an innovative strategy for developing multitarget drugs. The synthesis of xanthine-dopamine hybrids has been explored for potential applications in treating neurodegenerative diseases by simultaneously targeting monoamine oxidase B (MAO-B) and adenosine receptors. mdpi.comnih.gov

The general synthetic strategy to produce these hybrid molecules involves a multi-step process. mdpi.com First, the xanthine scaffold is prepared and functionalized. This typically starts with a commercially available or synthesized 1,3-dialkylxanthine, which is then brominated at the 8-position. mdpi.com Subsequently, an N7-alkylation is performed to introduce a linker, often a dihaloalkane, which creates a reactive site for conjugation. mdpi.com

The second part of the synthesis involves preparing the dopamine (B1211576) moiety, where the hydroxyl groups are typically protected, for instance, as methyl ethers (dimethoxy-phenylethylamine). mdpi.com The final step is the conjugation of the N7-functionalized 8-bromoxanthine (B49285) with the protected dopamine derivative. The protecting groups on the dopamine portion are then removed in a final step, commonly by refluxing with hydrobromic acid, to yield the final xanthine-dopamine hybrid molecule. mdpi.com These structural modifications aim to enhance activities such as phosphodiesterase inhibition and dopamine D2 receptor agonism, in addition to MAO-B inhibition and A2A adenosine receptor affinity. nih.gov

Molecular Mechanisms of Action of 3 Methyl 7 5 Oxohexyl 1 Propylxanthine

Modulation of Purinergic Signaling Pathways

Purinergic signaling, which involves signaling molecules like adenosine (B11128) triphosphate (ATP) and adenosine, is crucial for a vast array of physiological processes, including neurotransmission and immune responses. nih.govfrontiersin.org Propentofylline's interaction with this system is a cornerstone of its pharmacological profile, primarily through its effects on adenosine transport and receptor activity. nih.gov

A primary mechanism of propentofylline (B1679635) is the inhibition of adenosine uptake or reuptake into cells. medchemexpress.compatsnap.comwikipedia.org By blocking the action of equilibrative nucleoside transporters (ENTs), propentofylline prevents the removal of adenosine from the extracellular space, a process that is critical for terminating its signaling effects. nih.govwikipedia.org

Research has demonstrated that propentofylline inhibits different nucleoside transport processes in a concentration-dependent manner. nih.gov Its inhibitory potency varies between the different transporter types. Studies using cultured cell lines identified the highest potency against the es (equilibrative sensitive) transporters, followed by the ei (equilibrative insensitive) transporters. nih.govcapes.gov.br The compound showed weak inhibition of the cif (concentrative insensitive) transporter. nih.govcapes.gov.br The inhibition of [3H]adenosine uptake in Chinese hamster ovary (CHO) cells was also found to be concentration-dependent, with similar IC50 values across three different cell types. nih.gov

| Transporter Type | Cell Line | IC50 Value |

|---|---|---|

| es | L1210/B23.1 | 9 µM |

| ei | L1210/C2 | 170 µM |

| ei | Walker 256 | 166 µM |

| cif | - | 6 mM |

| - | CHO Cells | 37-39 µM |

This table presents the half-maximal inhibitory concentration (IC50) values of propentofylline for different adenosine nucleoside transport systems as identified in research studies. nih.govcapes.gov.brnih.gov

Propentofylline also functions as a competitive antagonist at certain adenosine receptors. nih.gov Adenosine exerts its effects by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov Propentofylline demonstrates selective antagonism, with a more pronounced effect on the A1 receptor subtype compared to the A2 subtypes. nih.gov

In vitro studies using rat brain sections revealed that propentofylline is a competitive inhibitor at both A1 and A2 adenosine receptors, meaning it binds to the receptors without activating them and prevents adenosine from binding. nih.gov These studies showed that propentofylline and its hydroxy metabolite have micromolar affinity for these sites, with an approximately 10-fold lower affinity for A2 receptors than for A1 receptors. nih.gov This suggests that the effects on A2 receptors require higher concentrations of the compound. nih.gov Further investigation in CHO cells transfected with human adenosine receptors confirmed that 100 µM of propentofylline antagonized agonist-activated A1 receptors, while no inhibition was observed for agonist-stimulated A2A or A2B receptors. nih.gov

| Receptor Subtype | Approximate Ki Value |

|---|---|

| A1 | ~20 µM |

| A2 | ~200 µM |

This table shows the approximate inhibitory constant (Ki) values for propentofylline at adenosine A1 and A2 receptors, indicating its competitive antagonism. nih.gov

A direct consequence of inhibiting adenosine uptake is the elevation of extracellular adenosine concentrations. patsnap.comnih.govcapes.gov.br By blocking the transporters responsible for clearing adenosine from the synaptic cleft and extracellular fluid, propentofylline effectively prolongs the duration and enhances the magnitude of adenosine signaling. nih.govnih.gov

Studies on rat hippocampal slices demonstrated that propentofylline increased the release of endogenous and radiolabeled adenosine, particularly when purine (B94841) release was induced by metabolic stress like hypoxia/hypoglycemia or by electrical stimulation. nih.gov Notably, the compound achieved this without increasing the total amount of purines released; instead, it altered the pattern of released purines, leading to higher levels of adenosine and lower levels of its metabolites, inosine (B1671953) and hypoxanthine (B114508). nih.gov This action suggests that by preventing uptake, propentofylline protects adenosine from being metabolized, thereby boosting its local concentration and contributing to its neuroprotective effects. nih.govnih.gov

Phosphodiesterase (PDE) Inhibition

In addition to its effects on the adenosine system, propentofylline is a non-selective phosphodiesterase (PDE) inhibitor. medchemexpress.comwikipedia.orgdrugbank.comnih.gov PDEs are a family of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous intracellular signaling cascades. patsnap.comoup.com By inhibiting these enzymes, propentofylline increases the intracellular levels of both cAMP and cGMP. patsnap.comresearchgate.net

Propentofylline inhibits the breakdown of cAMP by blocking cAMP-specific phosphodiesterases. nih.govnih.gov The resulting increase in intracellular cAMP levels can activate various downstream pathways, including protein kinase A (PKA). drugbank.com This modulation of cAMP signaling is believed to contribute to the compound's neuroprotective and anti-inflammatory properties. nih.govdrugbank.com In studies using CHO cells, propentofylline concentrations of 1 mM or greater were found to increase the activity of a reporter gene linked to cAMP response elements, an effect attributed to the inhibition of cAMP phosphodiesterase. nih.gov

Propentofylline also modulates cGMP levels by inhibiting cGMP-specific phosphodiesterases. patsnap.comresearchgate.net An elevation in intracellular cGMP can influence a variety of physiological processes. The dual inhibition of both cAMP and cGMP phosphodiesterases highlights the compound's broad-spectrum activity on cyclic nucleotide signaling pathways. researchgate.net This non-selective inhibition contributes to its complex pharmacological profile, impacting cellular functions that are regulated by both of these important second messengers. patsnap.com

Comparative Potency and Noncompetitive Inhibition Characteristics

3-Methyl-7-(5-oxohexyl)-1-propylxanthine functions primarily as an inhibitor of both phosphodiesterase (PDE) enzymes and adenosine uptake. wikipedia.orgdrugbank.comnih.gov This dual action distinguishes it from other methylxanthines. As a PDE inhibitor, it prevents the degradation of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP). drugbank.com A comparative study of several xanthine (B1682287) derivatives found that propentofylline was the most potent inhibitor of the cGMP-stimulated PDE II isoform, with an IC50 value of 20 µM. nih.gov It also demonstrated marked selectivity for the rolipram-sensitive PDE IV isoform over the cGMP-inhibited PDE III isoform, which other tested xanthines inhibited only modestly. nih.gov

In addition to its PDE inhibitory action, propentofylline is a competitive inhibitor at adenosine A1 and A2 receptors, with an approximately 10-fold lower affinity for A2 receptors (Ki ≈ 200 µM) than for A1 receptors (Ki ≈ 20 µM). nih.gov It also acts as an inhibitor of nucleoside transport processes, which are responsible for the reuptake of adenosine into cells. nih.gov This inhibition of adenosine reuptake increases the extracellular concentration of adenosine, which can then exert its neuroprotective effects. nih.govnih.gov Propentofylline shows the greatest inhibitory potency for the equilibrative nucleoside transporter (es), with an IC50 of 9 µM. nih.gov The net effect of the compound in vivo depends on the local concentrations of adenosine, as well as the specific subtypes of adenosine receptors, PDEs, and nucleoside transporters present. ncats.io

Table 1: Inhibitory Potency of this compound on Various Molecular Targets

| Target | Type of Inhibition | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| PDE II (cGMP-stimulated) | Inhibition | IC50: 20 µM | nih.gov |

| es Nucleoside Transporter | Inhibition | IC50: 9 µM | nih.gov |

| ei Nucleoside Transporter | Inhibition | IC50: 166-170 µM | nih.gov |

| cif Nucleoside Transporter | Inhibition | IC50: 6 mM | nih.gov |

| Adenosine A1 Receptor | Competitive Inhibition | Ki: ~20 µM | nih.gov |

| Adenosine A2 Receptor | Competitive Inhibition | Ki: ~200 µM | nih.gov |

Glial Cell Modulation

A primary characteristic of this compound is its role as a glial cell modulator, directly influencing the function of both microglia and astrocytes to reduce neuroinflammation and promote a neuroprotective environment. ncats.io

Microglial Proliferation and Activation Inhibition

This compound has demonstrated significant inhibitory effects on microglia, the resident immune cells of the CNS. Research shows that it inhibits the proliferation of cultured microglia in a dose-dependent fashion, with an effective concentration (EC50) of approximately 3 µM. [This suggests that part of its neuroprotective effect stems from its ability to directly control microglial populations.] [This suggests that part of its neuroprotective effect stems from its ability to directly control microglial populations.]

Beyond proliferation, the compound effectively attenuates microglial activation, a state characterized by morphological changes and the release of inflammatory factors. [Studies have shown that propentofylline treatment can inhibit this activation process.] [Studies have shown that propentofylline treatment can inhibit this activation process.] [For instance, it has been observed to block the release of nitrite (B80452) from microglia stimulated by lipopolysaccharide (LPS).] [For instance, it has been observed to block the release of nitrite from microglia stimulated by lipopolysaccharide (LPS).] [This modulation helps to decrease the reactive phenotype of microglia, thereby reducing their contribution to neuroinflammatory processes.] [This modulation helps to decrease the reactive phenotype of microglia, thereby reducing their contribution to neuroinflammatory processes.]

Astrocyte Modulation and Reduction of Astroglial Responses

The compound also exerts significant modulatory effects on astrocytes. It has been shown to attenuate astrocyte activation, a process often marked by the upregulation of Glial Fibrillary Acidic Protein (GFAP). [Multiple studies have confirmed that propentofylline administration leads to a reduction in GFAP expression following CNS injury.] [Multiple studies have confirmed that propentofylline administration leads to a reduction in GFAP expression following CNS injury.] [This contributes to a decrease in reactive gliosis and the formation of glial scars.] [This contributes to a decrease in reactive gliosis and the formation of glial scars.]

Furthermore, this compound enhances the neuroprotective functions of astrocytes. It modulates spinal astrocyte promoter activation for the glutamate (B1630785) transporters GLT-1 and GLAST, which are crucial for clearing excess glutamate from the synaptic cleft. [This action enhances astrocyte-mediated glutamate clearance, a vital process for preventing excitotoxicity.] [This action enhances astrocyte-mediated glutamate clearance, a vital process for preventing excitotoxicity.] [In vitro studies have also indicated that propentofylline can stimulate the synthesis and secretion of Nerve Growth Factor (NGF) in mouse astrocytes.] [In vitro studies have also indicated that propentofylline can stimulate the synthesis and secretion of Nerve Growth Factor (NGF) in mouse astrocytes.]

Influence on Inflammatory Cytokine Release (e.g., TNF-α, IL-1β)

A key component of the anti-inflammatory action of this compound is its ability to suppress the production and release of proinflammatory cytokines from glial cells. It has been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), two major cytokines involved in neuroinflammation.

Studies using rodent models have demonstrated that propentofylline can block TNF-α release from microglia at concentrations ranging from 1-100 µM. [In human microglia, it partially decreased TNF-α release and also reduced IL-1β levels when stimulated with LPS.] [In human microglia, it partially decreased TNF-α release and also reduced IL-1β levels when stimulated with LPS.] [Systemic administration in animal models of postoperative pain also inhibited the expected rise in serum levels of both TNF-α and IL-1β.] [Systemic administration in animal models of postoperative pain also inhibited the expected rise in serum levels of both TNF-α and IL-1β.] This suppression of key inflammatory mediators is a critical mechanism by which the compound limits the damaging effects of neuroinflammation.

Table 2: Effect of this compound on Cytokine Release

| Cell Type | Cytokine | Effect | Concentration | Reference |

|---|---|---|---|---|

| Rodent Microglia | TNF-α | Blocked Release | 1-100 µM | |

| Human Microglia | TNF-α | Partially Decreased (35%) | 100 µM | |

| Human Microglia (LPS-stimulated) | IL-1β | Decreased | 100 µM | |

| Glial Cells (in vitro) | TNF-α | Suppressed Production | Not specified | nih.gov |

TROY Signaling Pathway Modulation in Microglia

Recent research has identified a novel target for this compound within microglia: the TROY signaling pathway. TROY (also known as TNFRSF19) is a member of the tumor necrosis factor receptor superfamily that is upregulated in infiltrating microglia in response to glioma cells. [Studies have demonstrated that propentofylline targets and decreases the expression of TROY in microglia.] [Studies have demonstrated that propentofylline targets and decreases the expression of TROY in microglia.] The inhibition of this pathway is linked to a reduction in microglial migration, a process that contributes to the pathology of conditions like glioblastoma. [This finding highlights a specific molecular mechanism through which the compound preferentially modulates microglial function.] [This finding highlights a specific molecular mechanism through which the compound preferentially modulates microglial function.]

Pyk2, Rac1, and pJNK as Downstream Signaling Elements

The modulation of the TROY pathway by this compound has direct consequences on its downstream signaling cascade. Key signaling molecules identified downstream of TROY in microglia include Proline-rich tyrosine kinase 2 (Pyk2), Rac1, and phosphorylated c-Jun N-terminal kinase (pJNK). [These molecules are known to be involved in cellular migration and invasion.] [These molecules are known to be involved in cellular migration and invasion.]

Treatment with propentofylline, or the direct inhibition of TROY via siRNA, leads to a decrease in the expression of Pyk2, Rac1, and pJNK in microglia. [This confirms their role as downstream effectors in the TROY signaling pathway that is targeted by propentofylline.] [This confirms their role as downstream effectors in the TROY signaling pathway that is targeted by propentofylline.] The modulation of this TROY/Pyk2/Rac1/pJNK axis is a crucial element in the compound's ability to inhibit microglial migration and exert its anti-inflammatory and neuroprotective effects.

Neurotrophic Factor Secretion Enhancement

Propentofylline has been shown to influence the production and release of crucial neurotrophic factors within the central nervous system. These molecules are vital for maintaining neuronal health and function. nih.gov

A key mechanism of this compound is its ability to stimulate the synthesis and secretion of Nerve Growth Factor (NGF) by astrocytes, a type of glial cell abundant in the brain. nih.govfujita-hu.ac.jp Astrocytes play a critical role in supporting neurons, and their production of NGF is essential for neuronal survival and activity. nih.govnih.gov

Research using cultured mouse astroglial cells has demonstrated that propentofylline can significantly increase the amount of NGF released into the cellular environment. nih.gov One study found that the compound increased the NGF content in the conditioned medium to a level more than ten times that of the control group. nih.gov This potent stimulation of NGF synthesis and secretion suggests that part of propentofylline's neuroprotective effect is mediated by its action on astrocytes. nih.govnih.gov By boosting the availability of NGF, the compound may help maintain neuronal activities and protect against neuronal dysfunction. nih.govnih.gov

Table 1: Effect of Propentofylline on NGF Secretion by Cultured Astrocytes

| Treatment Group | Relative NGF Content in Conditioned Medium | Reference |

| Control | Baseline | nih.gov |

| Propentofylline | >10x increase compared to control | nih.gov |

Modulation of Neurotransmitter Systems

Beyond its effects on neurotrophic factors, this compound also modulates the activity of key neurotransmitter systems in the brain. nih.gov

Studies utilizing intracerebral dialysis in rats have investigated the in vivo effects of this compound on the release of monoamines, such as dopamine (B1211576) and serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.gov The interaction between the serotonergic and dopaminergic systems is complex and crucial for regulating various brain functions. nih.gov

Following intraperitoneal administration of the compound, researchers observed a distinct pattern of monoamine release in different brain regions. nih.gov In the hippocampus, the compound led to a decrease in the levels of dopamine and serotonin in the perfusate. nih.gov This finding suggests that this compound exerts an inhibitory influence on the dopaminergic and serotonergic systems within the hippocampus. nih.gov

Conversely, in the striatum, the administration of the drug did not produce consistent changes in monoamine release. nih.gov The amounts of dopamine, its metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid), and serotonin and its metabolite (5-hydroxyindoleacetic acid) were measured, but no uniform effect was identified in this brain region. nih.gov

Table 2: In Vivo Effects of this compound on Monoamine Levels

| Brain Region | Effect on Dopamine Release | Effect on Serotonin Release | Reference |

| Hippocampus | Decreased | Decreased | nih.gov |

| Striatum | No consistent change | No consistent change | nih.gov |

Antioxidant Activity and Oxidative Stress Response Modulation

The central nervous system is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in neurodegeneration. nih.govresearchgate.net this compound exhibits significant antioxidant properties and modulates the cellular response to oxidative stress. nih.govresearchgate.net

The compound, a member of the methylxanthine family, has been shown to improve thiol-based antioxidant defenses. nih.govresearchgate.net In a study involving gliotoxic injury in the rat brainstem, propentofylline treatment was associated with a 59% higher activity of the enzyme glutathione (B108866) reductase (GR) compared to control groups within seven days. nih.govresearchgate.net This enzyme is crucial for maintaining the pool of the antioxidant glutathione (GSH). researchgate.net

By enhancing these antioxidant defenses, propentofylline effectively limits lipid peroxidation, a major form of oxidative damage to cells. nih.gov In the same study, after 15 days, lipid peroxidation in the group treated with both the gliotoxin (B1671588) and propentofylline was 76% lower than in the group treated with the toxin alone. nih.govresearchgate.net This demonstrates the compound's ability to rebalance (B12800153) the redox status in the central nervous system and protect against oxidative damage. nih.govresearchgate.net The mechanism appears to involve not only the direct scavenging of free radicals but also the modulation of key antioxidant enzymes. researchgate.netnih.gov

Table 3: Antioxidant Effects of Propentofylline Following Gliotoxic Injury

| Parameter | Effect of Propentofylline | Reference |

| Glutathione Reductase (GR) Activity | 59% higher activity than control | nih.govresearchgate.net |

| Lipid Peroxidation | 76% lower than toxin-only group | nih.govresearchgate.net |

Compound Names Mentioned

Preclinical Pharmacological Investigations of 3 Methyl 7 5 Oxohexyl 1 Propylxanthine

Neuropharmacological Research

Propentofylline (B1679635) has demonstrated a variety of effects on neural and glial cells in several experimental models of CNS disorders. The following sections provide a detailed overview of the key research findings.

Preclinical studies have investigated the neuroprotective potential of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine in various models of cerebral ischemia. Research in a rat model of ischemia demonstrated that the compound has a modulative effect on brain mitochondria, which is dependent on their functional state. nih.gov In mitochondria isolated from ischemic brains, pretreatment with propentofylline led to a normalization of the respiratory control rate (RCR). nih.gov While the compound did not appear to significantly influence the RCR in post-ischemic mitochondria, it did slightly increase oxidative phosphorylation. nih.gov

In a different study using a canine model of acute coronary artery occlusion and reperfusion, propentofylline showcased cardioprotective effects. nih.gov The administration of the compound resulted in a significant reduction in both infarct size and the extent of hemorrhage compared to the control group. nih.gov These findings suggest that the compound's protective effects in ischemic conditions may be attributable to its antiarrhythmic and metabolic properties. nih.gov Further research into its mechanism of action using intracerebral dialysis in rats indicated that propentofylline can exert an inhibitory influence on hippocampal dopaminergic and serotonergic systems by decreasing the levels of monoamines in hippocampal perfusates. nih.gov

Table 1: Effects of this compound in Ischemia Models

| Model System | Key Findings | Reference |

|---|---|---|

| Rat brain mitochondria (ischemic) | Normalization of respiratory control rate (RCR). | nih.gov |

| Rat brain mitochondria (post-ischemic) | Slightly increased oxidative phosphorylation. | nih.gov |

| Anesthetized dogs (coronary occlusion) | Significantly smaller infarct size and hemorrhage. | nih.gov |

| Rat striatum and hippocampus | Decreased monoamine levels in hippocampal perfusates. | nih.gov |

The response to injury in the central nervous system often involves the formation of a glial scar, which can impede neural regeneration. Research has explored the potential of this compound to modulate this process. Studies have shown that propentofylline can decrease the activation of astrocytes, a key cell type involved in glial scar formation. mdpi.comresearchgate.net

In a rat model of gliotoxic injury induced by ethidium (B1194527) bromide, propentofylline administration was found to reduce astrocytic activation in the brainstem. researchgate.net This effect suggests a potential role for the compound in diminishing the development of glial scars following CNS injury. researchgate.net Furthermore, in a similar model of gliotoxic injury, propentofylline demonstrated the ability to improve thiol-based antioxidant defenses and limit lipid peroxidation. mdpi.comnih.gov By enhancing the activity of glutathione (B108866) reductase in the brainstem, the compound helped to rebalance (B12800153) the redox status in the central nervous system, which may contribute to a less severe glial response. mdpi.comnih.gov

Table 2: Effects of this compound on Glial Scar Development

| Model System | Key Findings | Reference |

|---|---|---|

| Rat brainstem (gliotoxic injury) | Decreased astrocytic activation. | researchgate.net |

| Rat brainstem (gliotoxic injury) | Improved thiol-based antioxidant defenses and limited lipid peroxidation. | mdpi.comnih.gov |

| Rat brainstem (gliotoxic injury) | Induced activity of glutathione reductase. | mdpi.comnih.gov |

Propentofylline has been shown to possess significant anti-inflammatory properties within the central nervous system. nih.gov Its mechanism of action in this regard is largely attributed to its ability to modulate the activity of glial cells, including both astrocytes and microglia. nih.gov These cells are known to play a crucial role in initiating and propagating neuroinflammatory responses. youtube.comyoutube.com

By decreasing the reactive phenotype of these glial cells, propentofylline can reduce the production and release of damaging proinflammatory factors. nih.gov This glial-modulating action has been observed in various preclinical models. For instance, in a model of spinal cord injury in rats, propentofylline treatment was shown to inhibit the activation of both spinal astrocytes and microglia. nih.gov This was associated with an attenuation of allodynia, suggesting a link between its anti-inflammatory effects and pain modulation. nih.gov The compound's ability to shift microglial polarization towards an anti-inflammatory phenotype has also been noted. frontiersin.org

Recent research has implicated hypothalamic inflammation, specifically astrogliosis, in the pathophysiology of metabolic disorders such as obesity. nih.govnih.gov Astrogliosis in the hypothalamus is characterized by the upregulation of the astrocyte structural protein, glial fibrillary acidic protein (GFAP). nih.gov Studies have investigated whether the glial-modulating effects of this compound could be beneficial in this context.

Table 3: Effects of this compound on Hypothalamic Astrogliosis

| Model System | Diet | Key Findings | Reference |

|---|---|---|---|

| Male Wistar rats | Hypercaloric | Decreased expression of GFAP in the hypothalamus. | nih.govscielo.br |

| Male Wistar rats | Hypercaloric | Did not affect weight gain induced by the diet. | nih.govscielo.br |

Glioblastoma multiforme is a highly aggressive primary brain tumor with a poor prognosis. nih.govnih.gov The tumor microenvironment, particularly the presence and activation of microglia and infiltrating macrophages, plays a critical role in tumor progression and invasion. nih.govnih.gov Preclinical research has explored the potential of this compound as a therapeutic agent in this context.

In a CNS-1 rat model of glioblastoma multiforme, systemic administration of propentofylline was shown to significantly decrease tumor growth. nih.govnih.gov Notably, this effect was not due to a direct cytotoxic effect on the tumor cells themselves, as the compound did not cause apoptosis or decrease the proliferation of CNS-1 tumor cells. nih.govnih.gov Instead, the anti-tumor effect was attributed to the compound's influence on the central nervous system microenvironment. nih.gov When the same tumor cells were implanted in a non-CNS location (the flank of the rats), propentofylline treatment had no effect on tumor growth, highlighting the specificity of its action within the CNS. nih.gov

The anti-tumor effects of this compound in glioblastoma models are mediated through a direct mechanism on microglia. nih.govnih.gov In vitro studies have demonstrated that propentofylline specifically targets microglia, and not peripheral macrophages, to exert its effects. nih.govnih.gov

The compound was found to decrease the migration of microglia towards CNS-1 tumor cells. nih.govnih.gov Furthermore, it reduced the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of the extracellular matrix, which is crucial for tumor cell invasion. nih.govnih.gov Another study has shown that propentofylline can inhibit the migration of microglia by decreasing the expression of TROY (TNFRSF19), a member of the tumor necrosis factor receptor superfamily, and suppressing the activation of its downstream signaling molecules. nih.gov These findings underscore the potential of targeting microglia with propentofylline as a therapeutic strategy for glioblastoma. nih.govnih.gov

Table 4: Effects of this compound in Glioblastoma Models

| Model System | Key Findings | Reference |

|---|---|---|

| CNS-1 rat model of glioblastoma | Significantly decreased tumor growth with systemic administration. | nih.govnih.gov |

| CNS-1 tumor cells (in vitro) | Did not cause apoptosis or decrease proliferation. | nih.govnih.gov |

| Microglia (in vitro) | Decreased migration toward CNS-1 tumor cells. | nih.govnih.gov |

| Microglia (in vitro) | Decreased MMP-9 expression. | nih.govnih.gov |

| Microglia (in vitro) | Decreased TROY expression and migration. | nih.gov |

Research in Glioblastoma Multiforme Animal Models

Inhibition of Microglial Migration and MMP-9 Expression

Research indicates that this compound plays a role in modulating neuroinflammatory processes by acting on microglia, the resident immune cells of the central nervous system. Pathological activation of microglia is thought to contribute to neuronal damage in neurodegenerative diseases. nih.gov Studies using cultured rat microglia have shown that propentofylline can differentially regulate their activation. nih.gov It dose-dependently inhibits the proliferation of microglia and the release of certain potentially neurotoxic agents. nih.gov

Matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, is implicated in tumor invasion and angiogenesis. nih.gov In the context of brain tumors like glioma, microglia associated with the tumor upregulate the expression of MMP-9. nih.gov Propentofylline has been found to exert a direct mechanism on microglia, which can lead to a decrease in tumor growth in animal models of glioblastoma. nih.gov The inhibition of MMP-9 is a key therapeutic target, as this enzyme is involved in the breakdown of the blood-brain barrier and the progression of various neurological diseases. nih.gov By inhibiting glial cell activation, the compound may help preserve the integrity of the blood-brain barrier. nih.gov The compound's effects on microglial activation appear to be mediated, at least in part, through the reinforcement of cAMP intracellular signaling. nih.gov

Cardiovascular and Hemodynamic Research

Preclinical studies in animal models, including dogs and rabbits, have demonstrated the significant cardiovascular and hemodynamic effects of this compound.

Influence on Cardiac Performance and Blood Flow Dynamics

In dogs, this compound has been shown to increase cardiac performance, as measured by cardiac output and the maximum rate of pressure rise in the ventricle (dP/dt max). nih.govnih.gov While enhancing contractility, it did not increase cardiac work in dogs and had a slight or no decreasing effect in rabbits. nih.govnih.gov The compound also exhibited a modest positive chronotropic (heart rate) effect in dogs, while the heart rate remained unchanged in rabbits. nih.govnih.govdefra.gov.uk Furthermore, it has demonstrated anti-arrhythmic properties in dogs experiencing myocardial ischemia. defra.gov.uk Total peripheral resistance was observed to decrease in both species following administration. nih.govnih.gov

| Parameter | Effect | Source |

|---|

Effects on Regional Organ Blood Flow (e.g., Heart, Brain, Skeletal Muscle)

A key finding is the compound's ability to increase regional blood flow to several vital organs. nih.govnih.gov Using labeled microspheres in rabbits, researchers observed a dose-dependent increase in blood flow to the heart, brain, and skeletal muscle. nih.govnih.gov At the highest dose studied, this resulted in a significant decrease in peripheral resistance in these tissues: a 2-fold decrease in the brain, a 2.5-fold decrease in the heart, and a 4-fold decrease in skeletal muscle. nih.govnih.gov This increased perfusion and oxygen supply to the brain occurs without a corresponding increase in the brain's glucose demand. defra.gov.uk

| Organ | Fold Decrease in Resistance | Source |

|---|---|---|

| Brain | 2.0 | nih.govnih.gov |

| Heart | 2.5 | nih.govnih.gov |

| Skeletal Muscle | 4.0 | nih.govnih.gov |

Preferential Dilation of Arterioles

Further investigation into the mechanism of increased blood flow revealed that this compound preferentially dilates smaller arterioles. nih.govnih.gov Studies showed a more pronounced effect on arterioles in the 7 to 10-micrometer range compared to larger arterioles (12 to 17 micrometers). nih.govnih.gov This vasodilatory action on smaller resistance vessels contributes to the observed reduction in peripheral vascular resistance and the lowering of the cardiac load. nih.govnih.govdefra.gov.uk

Gastrointestinal System Research

Modulation of Experimentally Induced Gastric Ulcers and Acid Secretion

The direct effects of this compound on gastric ulcers and acid secretion are not extensively documented. However, research on the closely related xanthine (B1682287) derivative, pentoxifylline (B538998), provides some insights. Pentoxifylline has been shown to accelerate the healing of acetic acid-induced gastric ulcers in rats. nih.gov This effect is partly attributed to the reduction of neutrophil infiltration and the inhibition of tumor necrosis factor-alpha (TNF-alpha) production by inflammatory cells at the ulcer site. nih.gov It has a protective effect against alcohol-induced gastric mucosal injury, which appears to be related to nitric oxide pathways rather than prostaglandin (B15479496) synthesis. nih.gov

Interestingly, while demonstrating these protective effects, pentoxifylline was found to significantly increase gastric acid output. nih.gov The protective mechanisms of the stomach against acid include a bicarbonate-rich mucus layer, tight epithelial cell junctions, and prostaglandin production. vin.com Given the structural and functional similarities between xanthine derivatives, it is possible that this compound may share some of these gastroprotective properties, although its specific impact on gastric acid secretion requires direct investigation. One study did note that common side effects of propentofylline in animals can include gastrointestinal upset. patsnap.com

General Preclinical Anti-inflammatory Effects

Preclinical investigations have demonstrated that this compound, also known as propentofylline, exhibits notable anti-inflammatory properties, primarily through the modulation of glial cell activity and cytokine production. nih.govresearchgate.net These effects have been observed in both in vitro and in vivo models, suggesting a potential role in mitigating inflammatory processes, particularly within the central nervous system. nih.govresearchgate.net The compound's mechanism of action appears to involve the inhibition of phosphodiesterase and the enhancement of adenosine (B11128) signaling, which collectively contribute to its anti-inflammatory and neuroprotective profile. nih.govpatsnap.compatsnap.com

Research indicates that propentofylline can selectively regulate the production of key inflammatory mediators. nih.govnih.gov In studies involving cultured microglial cells, the primary immune cells of the brain, propentofylline has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov However, its effects are differential, as it did not significantly alter the secretion of interleukin-6 (IL-6) or nitric oxide (NO) in the same models. nih.gov This suggests a specific targeting of certain inflammatory pathways.

Furthermore, propentofylline has been observed to suppress microglial proliferation and the production of reactive oxygen species, such as superoxide (B77818) radicals (O2-), which are implicated in oxidative stress and tissue damage during inflammation. nih.gov The compound's ability to modulate glial activation extends to astrocytes, another type of glial cell involved in the inflammatory response in the brain. researchgate.netnih.gov In a rat model of spinal cord injury, treatment with propentofylline attenuated the activation of both microglia and astrocytes, which was associated with a reduction in neuropathic pain. nih.gov Similarly, in a rat model of lipopolysaccharide-induced sickness and depressive-like behavior, propentofylline prevented the increase in glial fibrillary acidic protein (GFAP) expression, a marker of astrocyte activation. nih.gov

The anti-inflammatory actions of propentofylline have also been demonstrated in the context of brain tumors. In a rodent model of glioblastoma, the compound was found to decrease tumor growth by targeting microglia, reducing their migration towards the tumor and inhibiting the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and tumor invasion. nih.gov

In Vitro Effects on Inflammatory Mediator Production

The following table summarizes the observed effects of this compound on the production of various inflammatory mediators in preclinical in vitro studies.

| Cell Type | Stimulant | Mediator | Effect of Propentofylline | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Interleukin-6 (IL-6) | Markedly Increased | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Interleukin-1β (IL-1β) | Slightly Increased | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Tumor Necrosis Factor-alpha (TNF-α) | Insignificant Increase | nih.gov |

| OK-432-stimulated Human PBMCs | OK-432 | Interleukin-1β (IL-1β) | Significantly Suppressed | nih.gov |

| OK-432-stimulated Human PBMCs | OK-432 | Tumor Necrosis Factor-alpha (TNF-α) | Significantly Suppressed | nih.gov |

| Rat Microglia | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited | nih.gov |

| Rat Microglia | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Inhibited | nih.gov |

| Rat Microglia | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Not Affected | nih.gov |

| Rat Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not Affected | nih.gov |

| Rat Microglia | Phorbol Myristate Acetate (PMA) | Superoxide (O2-) | Inhibited | nih.gov |

In Vivo Effects on Glial Cell Activation and Inflammatory Responses

The table below outlines the effects of this compound on glial cell activation and inflammatory responses in preclinical in vivo models.

| Animal Model | Key Findings | Effect of Propentofylline | Reference |

| Rat model of spinal cord injury | Mechanical allodynia, astrocyte and microglia activation | Attenuated mechanical allodynia; Inhibited astrocyte and microglia activation | nih.gov |

| Rat model of LPS-induced sickness and depressive-like behavior | Increased plasma TNF-α, increased GFAP expression | Prevented sickness and depressive-like behavior; Prevented increase in GFAP expression | nih.gov |

| Rat model of glioblastoma | Tumor growth, microglial migration | Decreased tumor growth; Decreased microglial migration and MMP-9 expression | nih.gov |

Metabolic Pathways and Pharmacokinetic Profiles of 3 Methyl 7 5 Oxohexyl 1 Propylxanthine in Research Models

Identification and Characterization of Metabolites

The metabolic fate of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine has been investigated in several animal models, with a primary focus on identifying the resulting biotransformation products. These studies have been instrumental in understanding the pathways through which the parent compound is modified in the body.

A principal metabolite of propentofylline (B1679635) is 3-Methyl-1-(5-hydroxyhexyl)-7-propylxanthine (PPFOH). This metabolite is formed through the reduction of the keto group on the 5-oxohexyl side chain of the parent molecule. The characterization of PPFOH has been accomplished through various analytical techniques.

In studies involving human volunteers, PPFOH was synthesized and its structure confirmed using gas chromatography/mass spectrometry (GC/MS) and 1H-nuclear magnetic resonance spectroscopy. The synthesized metabolite was found to have a molecular weight of 308 daltons. This synthesized standard was then used to identify and quantify PPFOH in plasma samples, confirming its presence as a major metabolite following oral administration of propentofylline. These analyses revealed that propentofylline is rapidly metabolized, with a significant portion converted to PPFOH.

The following table summarizes the key characteristics of PPFOH based on research findings.

| Characteristic | Finding | Analytical Method(s) |

| Metabolic Reaction | Reduction of the keto group on the 5-oxohexyl side chain | Inferred from structural analysis |

| Chemical Name | 3-Methyl-1-(5-hydroxyhexyl)-7-propylxanthine | Synthesis and Spectroscopic Analysis |

| Abbreviation | PPFOH | As designated in literature |

| Molecular Weight | 308 dalton | Gas Chromatography/Mass Spectrometry (GC/MS) |

| Identification | Confirmed by comparison with a synthesized authentic compound | GC/MS, 1H-Nuclear Magnetic Resonance Spectroscopy |

Beyond the primary hydroxylation leading to PPFOH, further metabolic modifications of propentofylline have been identified in preclinical models. In studies utilizing rat urine collected after oral administration of propentofylline, several other monohydroxy- and dihydroxy-metabolites were detected.

The identification of these metabolites was achieved through the analysis of their mass fragmentation patterns using both electron impact and chemical ionization GC/MS. These analyses were performed on both the intact metabolites and their trimethylsilylated derivatives, which aids in the structural elucidation. The mass spectra suggested the presence of various hydroxylated forms of propentofylline, indicating that hydroxylation can occur at different positions on the molecule. While the exact structures of all these metabolites have been suggested based on mass spectral data, they represent a significant pathway in the biotransformation of the parent compound.

The table below provides an overview of the identified metabolite classes.

| Metabolite Class | Evidence | Analytical Technique | Research Model |

| Monohydroxy-PPF | Mass fragmentation patterns | Gas Chromatography/Mass Spectrometry (GC/MS) | Rat |

| Dihydroxy-PPF | Mass fragmentation patterns | Gas Chromatography/Mass Spectrometry (GC/MS) | Rat |

Preclinical Metabolic Pathways and First-Pass Metabolism in Animal Models

The metabolic pathways of propentofylline have been primarily elucidated through studies in rats and dogs, which indicate that the compound undergoes extensive biotransformation. The liver is the main organ responsible for the metabolism of propentofylline. After oral administration, the drug is rapidly and completely absorbed, after which it is quickly distributed to the tissues.

In dogs, maximum plasma levels of propentofylline are reached within 15 minutes of oral dosing. However, the bioavailability of the parent compound is approximately 30%, which is indicative of a significant first-pass effect. This extensive first-pass metabolism in the liver means that a large fraction of the absorbed drug is metabolized before it reaches systemic circulation. The metabolites are then primarily excreted through the kidneys, with 80-90% of the administered dose being eliminated as metabolites in the urine. The remainder is eliminated via the feces. The rapid metabolism is also reflected in the short half-life of the parent compound, which is approximately 30 minutes in dogs.

Studies in rats have also pointed towards extensive first-pass metabolism, which is suggested by the short terminal elimination half-life and poor bioavailability observed in some animal models like the rabbit. The primary metabolic reaction is the reduction of the 5-oxo group of the hexyl side chain to a hydroxyl group, forming PPFOH. Further oxidation can lead to the formation of dihydroxy metabolites. These metabolic steps are crucial in the clearance of propentofylline from the body.

The following table summarizes the key pharmacokinetic and metabolic features in preclinical animal models.

| Parameter | Finding | Animal Model |

| Primary Site of Metabolism | Liver | Dog, Rat (inferred) |

| Bioavailability (Oral) | Approximately 30% | Dog |

| Time to Maximum Plasma Concentration (Tmax) | ~15 minutes | Dog |

| Half-life (t1/2) | ~30 minutes | Dog |

| Primary Route of Excretion | Renal (as metabolites) | Dog |

| Evidence of First-Pass Metabolism | High | Dog, Rat, Rabbit (inferred) |

Stereochemistry of Metabolite Formation and Activity

The reduction of the ketone group on the 5-oxohexyl side chain of propentofylline to form the hydroxylated metabolite, PPFOH, creates a chiral center. This means that PPFOH can exist as two different stereoisomers, or enantiomers. The formation of these enantiomers can be stereoselective, meaning that one isomer may be produced in greater quantities than the other.

While direct studies on the stereoselective metabolism of propentofylline are limited, research on the closely related xanthine (B1682287) derivative, pentoxifylline (B538998), provides valuable insights. Pentoxifylline also undergoes a reduction of a keto group to a secondary alcohol, creating a chiral center. Studies on pentoxifylline have shown that this biotransformation is highly stereoselective, favoring the formation of the (S)-enantiomer. The enzymes responsible for this reduction have been identified as carbonyl reductases. Furthermore, the back-conversion of the alcohol metabolite to the ketone parent compound was also found to be stereoselective, with the (S)-enantiomer being converted back more rapidly than the (R)-enantiomer.

Given the structural similarity between propentofylline and pentoxifylline, it is plausible that the metabolism of propentofylline to PPFOH is also stereoselective. However, without direct experimental evidence, this remains an area for further investigation. The potential for stereoselectivity in the metabolism of propentofylline is significant because different enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles. The biological activity of the individual enantiomers of PPFOH has not been extensively characterized.

The table below outlines the key aspects of stereochemistry in the metabolism of propentofylline, with inferences drawn from related compounds.

| Aspect | Finding/Inference | Basis |

| Creation of Chiral Center | Reduction of the 5-keto group to a hydroxyl group creates a chiral center in PPFOH. | Chemical structure of parent and metabolite |

| Potential for Stereoselectivity | The formation of PPFOH is likely stereoselective. | Inferred from studies on the related compound, pentoxifylline. |

| Enzymes Involved | Likely to be carbonyl reductases. | Inferred from studies on pentoxifylline. |

| Pharmacological Activity of Stereoisomers | The individual enantiomers of PPFOH may have different biological activities. | General principle of stereopharmacology. |

Structure Activity Relationships Sar and Computational Studies of 3 Methyl 7 5 Oxohexyl 1 Propylxanthine and Analogs

Correlating Structural Modifications with Pharmacological Activities

The biological activity of xanthine (B1682287) derivatives can be significantly altered by modifying the substituents at various positions on the core xanthine scaffold, primarily at the N-1, N-3, N-7, and C-8 positions.

The following table summarizes the inhibitory concentration (IC50) of propentofylline (B1679635) against different PDE isoforms, highlighting its activity profile.

| PDE Isoform | IC50 (µM) of Propentofylline |

| PDE II (cGMP-stimulated) | 20 |

| PDE III (cGMP-inhibited) | >100 |

| PDE IV (cAMP-specific, rolipram-sensitive) | <100 |

| Data sourced from a study on the phosphodiesterase inhibitory profile of related xanthine derivatives. nih.gov |

Further SAR studies focused on developing selective antagonists for the A2B adenosine (B11128) receptor (A2BAdoR) have revealed key structural determinants for affinity and selectivity. researchgate.net In one such study, incorporating a substituted phenyl group on a terminal acetylene (B1199291) at the C-8 position significantly increased binding affinity. researchgate.net The position of substituents on this phenyl ring was critical; compounds with meta-substitutions generally showed better selectivity for A2BAdoR compared to their para-substituted counterparts. researchgate.net Modifications at the N-1 and N-3 positions with different alkyl groups were also explored to enhance potency and solubility. researchgate.net

Molecular Modeling and Docking Simulations for Target Identification

Computational techniques such as molecular modeling and docking simulations are indispensable tools for identifying and validating the molecular targets of xanthine derivatives. These in silico methods predict how a ligand, such as a xanthine derivative, might bind to the active site of a target protein, providing insights that guide further experimental work. tandfonline.comnih.gov

For instance, computational studies have been successfully used to screen libraries of xanthine derivatives against specific PDE isoforms like PDE9A. nih.gov In one study, a virtual screening of over 2,000 xanthine derivatives, followed by more stringent molecular docking, identified a promising hit compound. nih.gov The docking analysis of this top-ranked compound revealed a strong binding energy (-12.59 kcal/mol) and detailed its chemical interactions with key amino acid residues essential for inhibition within the PDE9A active site. nih.gov The stability of this ligand-protein complex was further confirmed using molecular dynamics simulations, validating the compound as a potent candidate for PDE9A inhibition. nih.gov

Similarly, in silico studies have been used to predict the binding of xanthine derivatives like acefylline, dyphylline, and proxyphylline (B1679798) to the catalytic pocket of PDE enzymes found in spermatozoa. tandfonline.com Molecular dynamics simulations indicated that these molecules form stable complexes with their targets. tandfonline.com These computational predictions were later corroborated by in vitro binding studies and ex vivo experiments, which confirmed that acefylline, predicted to have a better binding affinity, was indeed superior in enhancing sperm motility. tandfonline.com Docking studies can also be used to rationalize experimentally observed affinity data, helping to explain why certain structural modifications lead to higher potency, as was done for a series of novel A2B adenosine receptor antagonists. researchgate.net

Design Principles for Novel Xanthine Derivatives with Enhanced Selectivity or Potency

The development of novel xanthine derivatives with improved therapeutic profiles is guided by several key design principles derived from extensive SAR and computational studies. The xanthine structure serves as a versatile scaffold for creating diverse bioactive molecules. nih.gov

A primary design strategy involves targeted substitutions at specific positions on the xanthine ring to achieve desired pharmacological properties. researchgate.netnih.gov

C-8 Position: This position is frequently modified to enhance potency and selectivity. For adenosine receptor antagonists, attaching various aryl or heteroaryl groups, sometimes via linkers like prop-2-ynyl groups, has proven effective. researchgate.net The choice of substitution can fine-tune the compound's selectivity for a specific receptor subtype, such as A2BAdoR. researchgate.netnih.gov

N-1 and N-3 Positions: Alkyl substitutions at these positions are crucial for modulating both potency and pharmacokinetic properties like solubility. researchgate.net

N-7 Position: The side chain at this position significantly influences the compound's activity. In 3-Methyl-7-(5-oxohexyl)-1-propylxanthine, this long alkyl chain with a terminal ketone is a key structural feature.

Another core principle is the optimization of the lead compound. A potent but non-selective compound can be systematically modified to improve its selectivity. For example, a xanthine derivative that was a potent but non-selective A2BAdoR antagonist was optimized by incorporating substituted phenyl groups, which led to analogs with high affinity (Ki = 13 nM) and greater selectivity against other adenosine receptor subtypes. researchgate.net

Furthermore, computational chemistry plays a vital role in modern drug design. nih.gov By starting with in silico screening of large compound libraries, researchers can quickly identify promising candidates and prioritize them for synthesis and biological testing, shortening the timeline and cost of drug development. nih.gov This approach also allows for the rational design of modifications aimed at improving interactions with the target protein, thereby enhancing potency. For example, after identifying a lead compound for PDE9A inhibition through screening, future drug design efforts can focus on modifying its structure to form stronger or additional interactions with the active site residues. nih.gov

Finally, structural modifications are also designed to improve physicochemical properties. Poor solubility is a common issue with xanthine analogs, and strategies such as introducing polar groups or specific cycloalkyl moieties are employed to address this, although care must be taken as these changes can sometimes decrease binding affinity. researchgate.net

Analytical Methodologies for the Quantification and Characterization of 3 Methyl 7 5 Oxohexyl 1 Propylxanthine in Research Matrices

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine and its metabolites from complex matrices. These techniques are pivotal for everything from monitoring chemical reactions to quantifying the compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful tool for the identification of this compound and its metabolic byproducts. In a notable study, GC/MS was employed to identify the urinary metabolites of this compound in rats. koreascience.krnih.gov The analysis successfully identified several metabolites, including monohydroxy- and dihydroxy-derivatives, by examining the mass fragmentation patterns of both the original compounds and their trimethylsilyl (B98337) derivatives. koreascience.krnih.gov

One of the primary metabolites identified was 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine. The structural confirmation of this synthesized metabolite was achieved through GC/MS analysis, which provided crucial data on its molecular weight. koreascience.kr

Table 1: GC/MS Data for a Key Metabolite of this compound

| Compound | Derivative | Molecular Weight (m/z) |

|---|---|---|

| 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine | Underivatized | 308 |

| 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine | TMS-derivatized | 380 |

Data sourced from a study on the identification of propentofylline (B1679635) metabolites in rats. koreascience.kr

The use of GC-MS is particularly advantageous for its high separation efficiency and the detailed structural information provided by the mass spectrometer, making it an indispensable technique in metabolomics research. youtube.com The process typically involves derivatization to increase the volatility of the analytes, such as the trimethylsylation mentioned in the study. nih.govyoutube.com

High Performance Liquid Chromatography (HPLC) for Purity, Yield, and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. It is particularly valuable for determining the purity of the compound and for quantifying it in various research matrices, including serum. nih.gov

A rapid and reliable HPLC method with UV detection has been developed for the simultaneous determination of propentofylline and its metabolites in both human and rat sera. nih.gov This method utilizes a column-switching technique to separate the analytes from serum proteins, allowing for direct injection of serum samples. nih.gov The validation of such methods is crucial and is performed in accordance with ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness. nih.govfrontiersin.org

In one such validated method for propentofylline and its metabolites, the detection limits in human and rat sera were found to be in the nanomolar range, demonstrating the high sensitivity of the technique. nih.gov

Table 2: Performance Characteristics of an HPLC Method for the Determination of Propentofylline

| Parameter | Value |

|---|---|

| Detection Limits (in human and rat sera) | 0.08 to 0.57 nmol/mL |

| Relative Standard Deviation (Within-day) | < 4.3% |

| Relative Standard Deviation (Between-day) | < 5.6% |

Data from a study on the HPLC analysis of propentofylline and its metabolites in serum. nih.gov

Furthermore, HPLC coupled with electrochemical detection has been used to measure the in vivo release of this compound and its effect on monoamine levels in the brain, showcasing its utility in neuropharmacological research. nih.gov Stability-indicating HPLC methods are also crucial for assessing the degradation of the compound under various stress conditions, ensuring the integrity of the analyte during analysis. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. libretexts.org Its application has been documented in the synthesis of one of its metabolites, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine, where TLC was used to confirm the progress of the reduction reaction. koreascience.kr

The principle of using TLC for reaction monitoring involves spotting the starting material, the reaction mixture, and often a co-spot of both on a TLC plate. rochester.edu As the reaction proceeds, the disappearance of the starting material spot and the appearance of a new product spot can be observed, indicating the conversion of the reactant into the product. libretexts.org This allows for a qualitative assessment of the reaction's completion. thieme.deresearchgate.net While specific details such as the solvent system and Rf values for the TLC monitoring of this compound synthesis are not extensively reported in the available literature, its use in a documented synthesis confirms its practical application. koreascience.kr

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. nih.gov Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the molecular framework. mdpi.com

In a study focused on the metabolites of propentofylline, ¹H NMR spectroscopy was instrumental in confirming the structure of the synthesized metabolite, 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine. koreascience.kr The chemical shifts and coupling constants observed in the ¹H NMR spectrum provided definitive evidence for the proposed structure. koreascience.kr

Table 3: ¹H NMR Spectral Data for 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 0.94 | t | 3H | NCH₂CH₂CH ₃ |

| 1.17 | d, J=6.2 | 3H | CH ₃CH(OH) |

| 1.35-1.75 | m | 6H | CH ₂CH(OH)CH ₂CH ₂CH ₂N |

| 1.89 | sextet | 2H | NCH₂CH ₂CH₃ |

| 3.47 | s | 1H | OH |

| 3.57 | s | 3H | N-CH ₃ |

| 3.76-3.82 | m | 1H | meth ine |

| 4.01 | t | 2H | CH ₂CH₂CH₂N |

| 4.24 | t | 2H | NCH ₂CH₂CH₃ |

| 7.53 | s | 1H | vinyl CH |

¹H NMR (CDCl₃, 300 MHz) data from a study on propentofylline metabolites. koreascience.kr

In addition to structural elucidation, NMR has been applied in vivo to study the pharmacological effects of propentofylline. For instance, ³¹P NMR spectroscopy was used to investigate the impact of the compound on the energy metabolism of the ischemic brain, demonstrating the versatility of NMR techniques in research involving this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

The structure of this compound contains several key functional groups that would give rise to distinct peaks in an IR spectrum. The presence of a ketone (C=O) group in the 5-oxohexyl side chain would be expected to show a strong absorption band in the region of 1715 cm⁻¹. The xanthine (B1682287) core contains amide functional groups, which would exhibit characteristic C=O stretching vibrations, typically in the range of 1650-1700 cm⁻¹. Additionally, the various C-H bonds in the propyl and hexyl chains, as well as the methyl group, would produce stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-N bonds within the purine (B94841) ring system would also contribute to the fingerprint region of the spectrum.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propentofylline |

| 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine |

| Pentoxifylline (B538998) |

| Trimethylsilyl |

| 3,4-dihydroxyphenylacetic acid |

| Homovanillic acid |

| 5-hydroxytryptamine |

| 5-hydroxyindoleacetic acid |

| Dopamine (B1211576) |

| Adenosine (B11128) triphosphate (ATP) |

| Phosphocreatine (PCr) |

Electrophoretic Methods (e.g., Agarose Gel Isoelectric Focusing for Enzyme Studies)

While specific applications of electrophoretic methods for the direct quantification and characterization of this compound in research matrices are not extensively documented in current scientific literature, the principles and methodologies applied to other xanthine derivatives and related enzymes provide a strong framework for potential applications. Electrophoretic techniques, which separate molecules based on their charge and size in an electric field, offer powerful analytical tools for both small molecules and complex proteins like enzymes involved in xanthine metabolism.

Capillary electrophoresis (CE), in particular, has emerged as a robust method for the analysis of various xanthine derivatives. nih.govnih.gov This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govnih.gov For instance, capillary zone electrophoresis (CZE), a common mode of CE, has been successfully employed for the quantification of xanthines like caffeine (B1668208) and theophylline (B1681296) in serum samples. nih.govresearchgate.net The separation in CZE is based on the differential migration of analytes in a buffer-filled capillary under the influence of a high-voltage electric field. nih.gov The migration time of a compound is influenced by its charge-to-mass ratio, allowing for the separation of structurally similar molecules. nih.gov

A study on the quantification of caffeine and theophylline in serum by CZE optimized several parameters to achieve effective separation, including the buffer concentration, pH, and applied voltage. nih.gov The developed method demonstrated good linearity, precision, and accuracy, highlighting its suitability for the analysis of xanthine derivatives in biological matrices. nih.govresearchgate.net Another study utilized CE for the rapid diagnosis of xanthinuria by determining the levels of hypoxanthine (B114508) and xanthine in urine, showcasing the technique's clinical utility. nih.gov Given these successful applications, it is plausible that a similar CZE method could be developed and validated for the quantification of this compound in various research matrices.

The following table summarizes the optimized conditions from a representative study on the CZE analysis of xanthine derivatives in serum:

| Parameter | Optimized Condition |

| Capillary | Uncoated fused-silica |